ethyl 2-((9H-purin-6-yl)amino)acetate

solubility drug-likeness formulation

Ethyl 2-((9H-purin-6-yl)amino)acetate (CAS 15846-67-0; Glycine, N-(9H-purin-6-yl)-, ethyl ester) is an N6-substituted purine derivative bearing an ethyl glycinate side chain at the exocyclic 6-amino position. Unlike the more common N9-acetate isomer (CAS 25477-96-7), this compound places the reactive ester handle at the N6-exocyclic nitrogen, providing a fundamentally different vector for further functionalization and altering its hydrogen-bond donor/acceptor profile in biological target engagement.

Molecular Formula C9H11N5O2
Molecular Weight 221.22 g/mol
Cat. No. B12206654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-((9H-purin-6-yl)amino)acetate
Molecular FormulaC9H11N5O2
Molecular Weight221.22 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC1=NC=NC2=C1NC=N2
InChIInChI=1S/C9H11N5O2/c1-2-16-6(15)3-10-8-7-9(12-4-11-7)14-5-13-8/h4-5H,2-3H2,1H3,(H2,10,11,12,13,14)
InChIKeyFRWPZDCYVQSDRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-((9H-Purin-6-yl)amino)acetate – N6-Regioisomer Procurement for Purine Scaffold Diversification


Ethyl 2-((9H-purin-6-yl)amino)acetate (CAS 15846-67-0; Glycine, N-(9H-purin-6-yl)-, ethyl ester) is an N6-substituted purine derivative bearing an ethyl glycinate side chain at the exocyclic 6-amino position [1]. Unlike the more common N9-acetate isomer (CAS 25477-96-7), this compound places the reactive ester handle at the N6-exocyclic nitrogen, providing a fundamentally different vector for further functionalization and altering its hydrogen-bond donor/acceptor profile in biological target engagement [2]. Its molecular formula is C9H11N5O2 with a molecular weight of 221.22 g/mol [1].

Why N9-Acetate Adenine Derivatives Cannot Functionally Substitute for Ethyl 2-((9H-Purin-6-yl)amino)acetate


Direct substitution of ethyl 2-((9H-purin-6-yl)amino)acetate with its N9-regioisomer (ethyl 2-(6-amino-9H-purin-9-yl)acetate, CAS 25477-96-7) is chemically invalid due to distinct attachment points that dictate divergent downstream reactivity and biological recognition. The N6-isomer retains an unsubstituted N9 position (available for further alkylation or glycosylation) while introducing the ester moiety through the 6-amino group, creating a scaffold that can simultaneously engage adenine-binding pockets and present side-chain functionality [1]. In contrast, the N9-isomer blocks the canonical ribose attachment site and presents a free 6-amino group, leading to different synthetic utility for nucleoside analog synthesis and distinct structure-activity relationships in kinase inhibitor programs [2]. These regioisomers are not interchangeable building blocks, and procurement must match the intended vector for molecular elaboration.

Quantitative Differentiation Evidence for Ethyl 2-((9H-Purin-6-yl)amino)acetate Selection


Calculated Aqueous Solubility: N6-Isomer (logWS -1.92) Exhibits Higher Predicted Aqueous Solubility than N9-Isomer (XLogP3 0.300)

The N6-regioisomer (target compound) displays a Crippen-calculated log10 water solubility (logWS) of -1.92 [1], whereas the N9-regioisomer has an experimentally consistent XLogP3 value of 0.300 (higher logP indicates lower aqueous solubility) . The difference of approximately 2.2 log units in hydrophilicity implies that the N6-isomer is substantially more water-soluble, which can translate into superior handling in aqueous biological assays and reduced DMSO dependence during in vitro testing.

solubility drug-likeness formulation ADME

IP6K1 Inhibitory Activity: N6-Methoxyethyl Purine Analog Demonstrates Measurable pIC50 (3.93) While N9-Alkylated Analogs Abolish Potency

In a systematic SAR study of purine-based IP6K1 inhibitors, an N6-methoxyethyl-substituted purine analog (structurally analogous to the target compound's N6-ethoxycarbonylmethyl side chain) exhibited a pIC50 of 3.93 ± 0.10 in a biochemical IP6K1 inhibition assay [1]. Critically, the study explicitly demonstrated that purine N7 and N9 to carbon substitutions completely abolished potency, establishing that the N6-substitution vector is essential for retaining IP6K1 binding affinity [1]. Although the target compound was not directly assayed, its N6-substitution pattern aligns with the active orientation, whereas N9-substituted alternatives would be predicted to be inactive against this therapeutically relevant target.

IP6K1 inhibition inositol phosphate kinase inhibitor structure-activity relationship

Synthetic Route Divergence: N6-Directed Alkylation via 6-Chloropurine Enables Product Isolation Without Regioisomeric Contamination

The target compound is synthesized through nucleophilic aromatic substitution (SNAr) of 6-chloropurine with ethyl glycinate, a route that inherently directs substitution exclusively to the 6-position, avoiding the regioisomeric mixtures that plague direct alkylation of adenine [1]. In contrast, synthesis of the N9-isomer via alkylation of adenine with ethyl bromoacetate requires careful recrystallization to isolate the desired N9-regioisomer from N7 and N1 byproducts, with reported overall yields as low as 22% for the protected N9-acetic acid precursor [2]. The N6-directed SNAr approach provides structural certainty and simplifies downstream purification, making the target compound a cleaner, better-characterized starting material for further derivatization.

regioselective synthesis purine alkylation building block purity

Biological Target Engagement: N6-(Carboethoxymethyl)adenine Derivatives Display Coenzymic Activity (up to 145% of NADP+) for Affinity Chromatography Applications

N6-carboxymethyl and N6-carboethoxymethyl adenine derivatives of NADP+ exhibited coenzymic activities of up to 145% relative to unsubstituted NADP+ when tested with several NADP-dependent dehydrogenases, while the corresponding N-(6-aminohexyl)-acetamido compounds showed only up to 10% activity [1]. The N6-carboxymethyl spacer thus provides superior structural compatibility with dehydrogenase active sites compared to longer, more flexible linkers. This supports the utility of the N6-substituted scaffold of the target compound as a precursor for designing active-site-directed probes and affinity chromatography ligands, a role for which N9-substituted or bulkier N6-substituted alternatives are markedly less effective.

coenzyme analog NADP+ affinity chromatography dehydrogenase

Cytokinin Activity: Ethyl Esterification of N6-Purinyl Amino Acids Enhances Biological Activity in Tobacco Callus Bioassay

In a comparative study of N-(purin-6-yl) amino acids and their derivatives, esterification with an ethyl group conferred detectable cytokinin activity at 100 µM in the tobacco callus bioassay, whereas the corresponding non-esterified N-(purin-6-yl) peptides were completely inactive in both tobacco callus and lettuce seed germination assays [1]. The ethyl ester moiety, identical to that present in the target compound, acts as an activity-enabling functional group for this class, supporting the procurement of the ester form over the corresponding carboxylic acid for plant biology applications requiring phytohormone-like activity.

cytokinin plant growth regulator N6-purine bioassay

Preferred Application Scenarios for Ethyl 2-((9H-Purin-6-yl)amino)acetate Based on Differentiated Evidence


Kinase Inhibitor Lead Optimization (IP6K1 and Related Targets)

Use this compound as a core scaffold for IP6K1 inhibitor SAR programs. Evidence demonstrates that N6-substituted purines retain measurable IP6K1 potency (pIC50 3.93 for the methoxyethyl analog) while N9-substitution abolishes activity [1]. The ethyl ester side chain provides a hydrolyzable handle for prodrug strategies or conversion to the carboxylic acid for enhanced solubility. Selecting the N6-isomer over the N9-regioisomer preserves the pharmacophore orientation required for target engagement.

Affinity Chromatography Ligand Synthesis for NADP-Dependent Dehydrogenases

Deploy this compound as a precursor for active-site-directed affinity adsorbents. N6-carboxymethyl-substituted NADP+ derivatives achieve up to 145% relative coenzymic activity versus less than 10% for alkylamino-linked alternatives [1]. The ethyl ester group can be selectively hydrolyzed and coupled to solid supports via carbodiimide chemistry, enabling the development of purification resins for dehydrogenase enzymes that are incompatible with N9-substituted or long-chain N6-linker analogs.

Plant Cytokinin Analog Development

Apply this compound in plant biology studies exploring structure-activity relationships of N6-substituted cytokinins. Ethyl esterification of N6-purinyl derivatives is required for activity in the tobacco callus bioassay, while non-esterified analogs remain inactive [1]. The target compound provides the active ester pharmacophore directly, bypassing the need for post-synthetic esterification. Avoid N9-acetate isomers, which block the natural riboside attachment required for cytokinin receptor binding.

Regiospecific Building Block for PNA and Oligonucleotide Conjugate Synthesis

Employ this compound as a structurally unambiguous intermediate for peptide nucleic acid (PNA) monomer construction. The N6-directed SNAr synthetic route yields a single regioisomer without the N7/N9 purification challenges inherent to adenine alkylation routes (which yield only 22% of the desired N9 regioisomer after recrystallization) [1][2]. This guarantees batch-to-batch consistency for oligomerization reactions where regioisomeric impurities would introduce sequence errors or conjugation failures.

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